(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-5-yl)methanamine is a nitrogen-containing heterocyclic compound with potential applications in medicinal chemistry. This compound is characterized by its unique imidazo-pyridine structure, which contributes to its biological activity. The increasing prevalence of multi-drug resistant infections has spurred interest in developing new antimicrobial agents based on this compound.
The compound can be classified as a heterocyclic amine due to its imidazo and pyridine rings. It is derived from the cyclization of various precursors, often involving 2-aminopyridine and aldehydes or ketones under specific conditions. The molecular formula for (5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-5-yl)methanamine is , and its molecular weight is approximately 152.19 g/mol .
The synthesis of (5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-5-yl)methanamine typically involves several key steps:
The synthesis can be optimized for industrial production using continuous flow reactors and advanced purification techniques such as crystallization and chromatography to enhance yield and purity .
The molecular structure of (5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-5-yl)methanamine features a fused bicyclic system consisting of an imidazole ring and a pyridine ring. The specific arrangement of atoms contributes to its chemical properties and biological activity.
Key structural data includes:
(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-5-yl)methanamine can undergo various chemical transformations:
Common reagents for these reactions include:
The mechanism of action for (5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-5-yl)methanamine primarily revolves around its ability to interact with biological targets such as enzymes or receptors involved in microbial resistance mechanisms. Its structural features allow it to bind effectively to these targets, potentially inhibiting their function and leading to antimicrobial effects .
Relevant data includes:
Property | Value |
---|---|
Melting Point | Not specified |
Boiling Point | Not specified |
Density | Not specified |
These properties are crucial for understanding how the compound behaves in various environments .
(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-5-yl)methanamine has several significant applications:
The assembly of the imidazo[1,2-a]pyridine scaffold is foundational to synthesizing (5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-5-yl)methanamine. The predominant approach involves acid-catalyzed condensations between 2-aminopyridine derivatives and carbonyl compounds. Formaldehyde serves as the primary electrophile, reacting with 2-aminopyridine under mildly acidic conditions (pH 4–5) to generate an imine intermediate. Subsequent nucleophilic attack by the pyridine nitrogen and dehydration yields the bicyclic core [8]. Alternative aldehydes or ketones may introduce substituents at the C2 position, though steric hindrance can reduce cyclization efficiency.
Industrial optimization employs continuous flow reactors to intensify this exothermic process. Corning Advanced-Flow™ Reactors (AFR) enable precise temperature modulation (50–80°C) and residence time control (<30 minutes), suppressing by-product formation. Enhanced mixing within microfluidic channels improves mass transfer, elevating yields to >85% compared to ~70% in batch systems. Catalyst immobilization on solid supports within flow setups further streamlines downstream processing [3].
Table 1: Cyclization Method Comparison
Method | Conditions | Yield (%) | Reaction Time | Key Advantage |
---|---|---|---|---|
Batch Acid Catalysis | Reflux, pH 4–5 | 65–70 | 4–6 hours | Simplicity |
Flow Reactor (AFR) | 70°C, <30 min residence | 85–90 | 30 minutes | Scalability, heat management |
Solid-Supported Acid | Room temperature | 75–80 | 2 hours | Easy catalyst separation |
Functionalization of the imidazopyridine core to introduce the primary amine group at the C5 position relies predominantly on reductive amination. This two-step sequence begins with oxidation of the 5-hydroxymethyl intermediate to the corresponding aldehyde using reagents like Dess-Martin periodinane or Swern oxidation. The aldehyde then condenses with ammonia or ammonium salts to form an imine, reduced in situ by hydride donors [2] [5].
Reducing agent selection critically impacts efficiency:
Table 2: Reductive Amination Agents and Performance
Reducing Agent | Optimal pH | Solvent System | By-products | Amine Yield (%) |
---|---|---|---|---|
Sodium cyanoborohydride | 6–7 | Methanol/water | HCN | 75–80 |
Sodium triacetoxyborohydride | 5–6 | Dichloroethane/methanol | Acetic acid | 85–90 |
Pd/C + H₂ | 7–8 | Ethanol | None | 70–75 |
Intramolecular variants are impractical due to geometric constraints, necessitating stepwise aldehyde generation and amination [5].
Transitioning from laboratory to industrial synthesis leverages Advanced-Flow™ Reactor (AFR) technology to address thermal management and scalability. Corning AFR systems integrate the cyclization and reductive amination steps into a telescoped continuous process. Key advantages include:
Corning’s Advanced Flow Pharmaceutical Technologies (AFPT) services bridge process development and manufacturing, offering reactor access without capital investment. A recent Xiamen University collaboration established an Application Qualified Lab (AQL) specializing in nitrogen heterocycle synthesis, achieving >90% purity for (5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-5-yl)methanamine at 200 g/h throughput [3].
Table 3: Flow Reactor Scale-Up Parameters
Reactor Stage | Volume (mL) | Flow Rate (mL/min) | Temperature (°C) | Output (g/h) |
---|---|---|---|---|
Lab-scale (G1) | 5 | 0.1 | 70 | 0.5 |
Pilot-scale (G3) | 250 | 5.0 | 70 | 50 |
Production (G4) | 1000 | 20.0 | 70 | 200 |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1